6-Heptyl-2-naphthoic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-Heptyl-2-naphthoic acid involves several steps. One method involves the use of pinacol boronic esters in a catalytic protodeboronation process . Another method for the synthesis of a similar compound, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene), has been developed, characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various other compounds. For example, one study discusses the formation of inclusion compounds of hydroxynaphthoic acids, which involves co-crystal vs. salt formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. For example, it has a molecular formula of C11H8O3 . More detailed information about its physical and chemical properties can be obtained through laboratory analysis .Mechanism of Action
6-Heptyl-2-naphthoic acid works by binding to specific receptors in the body, including the peroxisome proliferator-activated receptor (PPAR). This binding activates various signaling pathways that are involved in regulating gene expression and cellular metabolism.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-heptylnaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-7-14-8-9-16-13-17(18(19)20)11-10-15(16)12-14/h8-13H,2-7H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURHICMQMQBYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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